An In-depth Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
An In-depth Technical Guide to 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
CAS Number: 1614-82-0
This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene, a significant chemical intermediate in pharmaceutical manufacturing and a compound of interest in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering available data on its properties, synthesis, and applications.
Chemical and Physical Properties
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is a white crystalline solid.[1] Its core structure consists of a partially hydrogenated naphthalene ring with two methoxy functional groups. A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| CAS Number | 1614-82-0 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Melting Point | 64.0 to 68.0 °C | ChemicalBook |
| Boiling Point | 100 °C at 0.2 mmHg | ChemicalBook |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Manufacturing
While detailed, step-by-step synthetic protocols for 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene are not extensively published in peer-reviewed literature, its structure lends itself to established organic synthesis reactions. A plausible general approach involves the Birch reduction of 2,7-dimethoxynaphthalene. This type of reaction is a common method for the partial reduction of aromatic rings.
Illustrative Experimental Protocol: Birch Reduction of a Dimethoxynaphthalene Derivative
The following protocol is a generalized representation of a Birch reduction, which could be adapted for the synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene from 2,7-dimethoxynaphthalene. Note: This is an illustrative procedure and would require optimization for this specific substrate.
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Reaction Setup: A three-necked round-bottom flask is fitted with a dry-ice condenser and a gas inlet for anhydrous ammonia. The system is maintained under an inert atmosphere (e.g., argon).
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Ammonia Condensation: Anhydrous ammonia is condensed into the flask to the desired volume.
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Dissolving Metal Reduction: Sodium or lithium metal is added in small pieces to the condensed ammonia, resulting in a characteristic blue solution.
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Substrate Addition: A solution of the starting material, 2,7-dimethoxynaphthalene, dissolved in a suitable co-solvent like anhydrous tetrahydrofuran (THF), is added dropwise to the stirred ammonia-metal solution.
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Quenching: After the reaction has proceeded for a sufficient time, it is quenched by the careful addition of a proton source, such as ethanol or ammonium chloride.
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Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene.
Applications in Research and Development
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene serves as a valuable building block in the synthesis of more complex molecules. Its primary applications are in the pharmaceutical and materials science sectors.
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Pharmaceutical Intermediate: This compound is utilized as a precursor in the multi-step synthesis of various pharmaceutical agents. The tetrahydronaphthalene scaffold is a common structural motif in biologically active compounds.[1] Dihydronaphthalene and tetrahydronaphthalene derivatives have been investigated for a range of activities, including as potential cytotoxic agents against cancer cells.
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Organic Electronics: There is growing interest in using tetrahydronaphthalene derivatives as components in organic semiconductors. These materials are being explored for their photoelectric properties, which could be applied in devices like organic light-emitting diodes (OLEDs) and solar cells. The specific electronic properties can be tuned by modifying the core structure.
Spectroscopic Data
Detailed spectral assignments for 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene are not widely available in the public domain but can be obtained from commercial suppliers. Based on its chemical structure, the following spectroscopic characteristics are expected.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to methoxy protons (singlet, ~3.8 ppm), aromatic protons, and aliphatic protons of the tetralin ring system. |
| ¹³C NMR | Resonances for methoxy carbons (~55 ppm), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ethers. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 192.26, along with characteristic fragmentation patterns. |
Safety and Handling
Standard laboratory safety precautions should be observed when handling 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene. It may cause skin and serious eye irritation, as well as respiratory irritation. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
